Home > Products > Screening Compounds P20124 > 6-(4-FLUOROPHENYL)-2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL
6-(4-FLUOROPHENYL)-2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL - 946323-74-6

6-(4-FLUOROPHENYL)-2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL

Catalog Number: EVT-3025791
CAS Number: 946323-74-6
Molecular Formula: C20H15FN4O2S
Molecular Weight: 394.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide

Compound Description: This compound, identified as compound 14 in the study, exhibits anti-HIV-1 activity by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. []

Relevance: While not directly structurally similar to 6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol, this compound is relevant due to its shared focus on inhibiting viral proteins. Both target viral proteins crucial for viral replication, highlighting a common theme of disrupting viral life cycles. []

Compound 2: 2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide

Compound Description: This compound, designated as compound 7 in the research, demonstrates potent antiviral activity against HIV-1. Its mechanism of action involves binding to the PI(4,5)P2 binding site of the HIV-1 matrix (MA) protein, thereby interfering with viral assembly. Notably, it exhibits broad-spectrum neutralizing activity against a range of HIV-1 group M isolates. []

Relevance: This compound shares a key structural element with 6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol: the presence of a 1,2,4-oxadiazole ring. This structural similarity suggests potential commonalities in their chemical properties and biological activities. Further investigation into the structure-activity relationship of these compounds could provide valuable insights into their antiviral mechanisms. []

Compound 3: 3-(2-Ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole

Compound Description: Identified as compound 17 in the study, this compound displays antiviral activity against HIV-1. []

Relevance: Similar to 6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol, this compound contains a 1,2,4-oxadiazole ring. This shared structural motif suggests potential similarities in their physicochemical properties and might be relevant for exploring structure-activity relationships in the context of antiviral activity. []

Compound 4: N-[4-Ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide

Compound Description: This compound, designated as compound 18 in the research, exhibits antiviral activity against HIV-1. []

Relevance: While this compound does not share a direct structural similarity with 6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol, its identification as an HIV-1 inhibitor in the same study highlights the exploration of diverse chemical structures in the search for novel antiviral agents. []

Compound 5: 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Compound Description: This compound, designated as VU0285683 in the study, acts as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It displays high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site. Furthermore, it exhibits anxiolytic-like effects in rodent models of anxiety without potentiating phencyclidine-induced hyperlocomotor activity. []

Compound 6: 3,4-Dihydro-4-oxo-3-[(5,7-difluoro-2-benzoxazolyl)methyl]-1-phthalazineacetic acid

Compound Description: This compound, identified as compound 124 in the study, acts as a potent aldose reductase inhibitor. It exhibits an IC50 value of 3.2 x 10^-9 M against aldose reductase from human placenta. In vivo studies demonstrated its oral activity in reducing sorbitol accumulation in the sciatic nerve of rats, suggesting its potential for treating diabetic complications. []

Relevance: Although structurally distinct from 6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol, this compound's presence highlights the exploration of diverse heterocyclic systems for developing pharmaceutical agents. The research emphasizes the importance of exploring different heterocyclic scaffolds for specific biological targets. []

Compound 7: 3,4-dihydro-4-oxo-3-[[(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-phthalazineacetic acid

Compound Description: Identified as compound 139 in the research, this compound acts as a potent inhibitor of aldose reductase with an IC50 value of less than 1.0 x 10^-8 M. In vivo studies demonstrate its oral bioavailability, as evidenced by its ability to reduce sorbitol accumulation in rat sciatic nerves. []

Relevance: This compound shares the 1,2,4-oxadiazole ring with 6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol. This structural similarity, despite different core structures, highlights the potential significance of the 1,2,4-oxadiazole moiety in biological activity. []

Properties

CAS Number

946323-74-6

Product Name

6-(4-FLUOROPHENYL)-2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL

IUPAC Name

4-(4-fluorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one

Molecular Formula

C20H15FN4O2S

Molecular Weight

394.42

InChI

InChI=1S/C20H15FN4O2S/c1-12-3-2-4-14(9-12)19-24-18(27-25-19)11-28-20-22-16(10-17(26)23-20)13-5-7-15(21)8-6-13/h2-10H,11H2,1H3,(H,22,23,26)

InChI Key

MTBIHYDUQFNIEY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.